

# An In-depth Technical Guide to Dibutyl Oxalate: Synonyms, Properties, and Applications

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## Compound of Interest

Compound Name: *Dibutyl oxalate*

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## Abstract

This technical guide provides a comprehensive overview of **dibutyl oxalate**, a versatile diester with applications spanning the pharmaceutical, cosmetic, and polymer industries. This document elucidates its chemical identity through an extensive list of synonyms and alternative names. Key physicochemical properties are summarized in a tabular format for easy reference. Detailed experimental protocols for its synthesis are provided, alongside methodologies for its principal applications, including its role as a chelating agent, a plasticizer, and a key intermediate in organic synthesis. Furthermore, this guide illustrates the primary chemical transformations and metabolic pathways associated with **dibutyl oxalate** through detailed diagrams, offering a thorough resource for professionals in research and development.

## Chemical Identity: Synonyms and Alternative Names

**Dibutyl oxalate** is known by a variety of names in scientific literature and commerce. A comprehensive list of these synonyms and identifiers is provided in Table 1 to aid in its unambiguous identification.

Table 1: Synonyms and Alternative Names for **Dibutyl Oxalate**

Type	Name/Identifier
IUPAC Name	Dibutyl ethanedioate[1]
Common Names	Dibutyl oxalate, Di-n-butyl oxalate, Butyl oxalate[1]
Systematic Names	Ethanedioic acid, dibutyl ester; Oxalic acid, dibutyl ester[1][2]
CAS Number	2050-60-4[1]
EC Number	218-092-8[1]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>4</sub> [1]
Other Identifiers	NSC 8468, Butyl ethanedioate[1][2]

## Physicochemical Properties

The physical and chemical properties of **dibutyl oxalate** are critical for its application in various fields. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of **Dibutyl Oxalate**

Property	Value	Reference
Molecular Weight	202.25 g/mol	[3]
Appearance	Clear, colorless liquid	[3]
Odor	Butyl-like	[1]
Melting Point	-29 °C	[3]
Boiling Point	239-240 °C	[3]
Density	0.986 g/mL at 25 °C	[3]
Solubility	Soluble in ether, ethanol, and many organic solvents; practically insoluble in water.	[4]
Flash Point	109 °C (closed cup)	[1]
Refractive Index	n <sub>20</sub> /D 1.423	[3]

## Experimental Protocols

### Synthesis of Dibutyl Oxalate via Esterification

**Dibutyl oxalate** can be synthesized through the esterification of oxalic acid with n-butanol.[5]

Materials:

- Oxalic acid (dihydrate or anhydrous)
- n-Butanol
- Cyclohexane (as an azeotropic agent)
- Saturated sodium carbonate solution
- Anhydrous magnesium sulfate
- Zeolites (boiling chips)

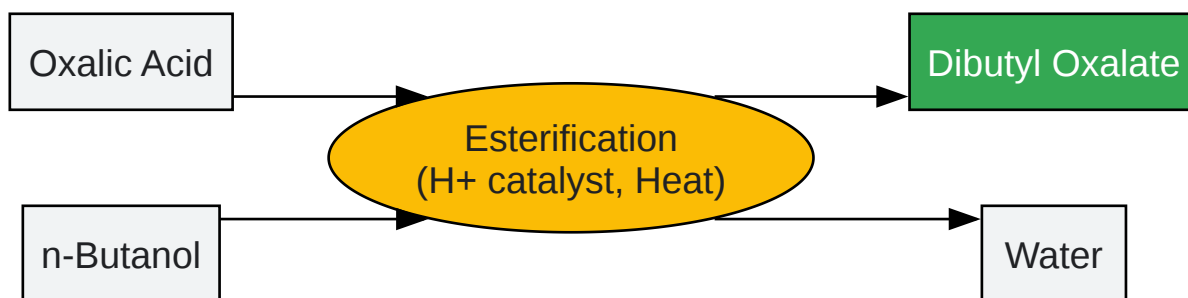
## Equipment:

- 100 mL three-necked flask
- Heating mantle or oil bath
- Separatory funnel
- Spherical condenser
- Thermometer
- Distillation apparatus

## Procedure:

- **Charging the Reactor:** In a 100 mL three-necked flask, add 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add a few zeolites to ensure smooth boiling.<sup>[5]</sup>
- **Apparatus Setup:** Assemble the flask with a thermometer, a separatory funnel containing 2.00 mL of water (to fill the trap), and a spherical condenser. Ensure the thermometer bulb is immersed in the reaction mixture.
- **Reflux:** Heat the mixture. The solids will gradually dissolve. Continue heating until the solution boils and refluxes. The temperature should stabilize around 115 °C. Water produced during the reaction will be collected in the separatory funnel via azeotropic distillation with cyclohexane.<sup>[5]</sup>
- **Reaction Completion:** Continue the reflux for approximately 30 minutes after the separatory funnel is completely filled with the separated water layer.<sup>[5]</sup>
- **Work-up:**
  - Allow the reaction mixture to cool to about 50 °C.
  - Transfer the mixture to a beaker and slowly add saturated sodium carbonate solution with stirring until gas evolution ceases and the pH is neutral.<sup>[5]</sup>

- Transfer the mixture to a separatory funnel and wash with 10 mL of water.
- Separate the layers and discard the lower aqueous layer.
- Dry the upper organic layer (**dibutyl oxalate**) over anhydrous magnesium sulfate for 20 minutes.[5]
- Purification:
  - Filter the dried solution into a round-bottom flask.
  - Purify the crude **dibutyl oxalate** by distillation, collecting the fraction that boils at 240-244 °C.[5] The final product is a colorless, transparent oily liquid.



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Synthesis of **Dibutyl Oxalate** via Esterification.

## Application as a Chelating Agent in Cosmetics

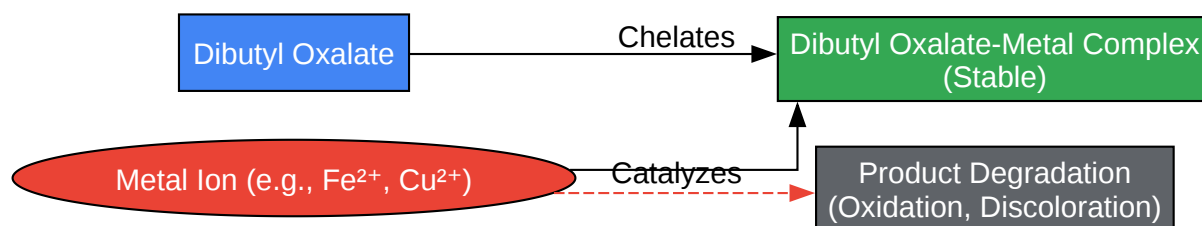
**Dibutyl oxalate** functions as a chelating agent in cosmetic formulations by forming complexes with metal ions, which can otherwise compromise the stability and appearance of the product.

[1]

General Protocol for Incorporation:

- Solubilization: **Dibutyl oxalate** is typically oil-soluble. It should be incorporated into the oil phase of an emulsion.
- Concentration: The typical use level for chelating agents in cosmetics is in the range of 0.1% to 0.5% of the total formulation weight.[6]

- Procedure:
  - During the formulation of an oil-in-water or water-in-oil emulsion, add the predetermined amount of **dibutyl oxalate** to the oil phase.
  - Heat the oil phase to the required temperature to ensure all components are melted and homogenous.
  - Proceed with the emulsification process by combining the oil and water phases according to the specific product formulation protocol.



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Chelation of Metal Ions by **Dibutyl Oxalate**.

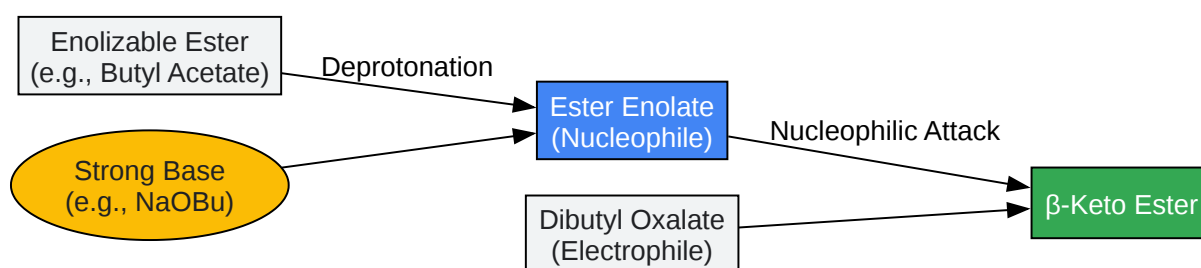
## Use in Organic Synthesis: Claisen Condensation

**Dibutyl oxalate**, similar to diethyl oxalate, can be used in Claisen condensation reactions as an electrophilic partner that cannot enolize, thus preventing self-condensation.

General Protocol for Crossed Claisen Condensation:

- Base Preparation: Prepare a solution of a strong base, such as sodium butoxide (to match the ester's alcohol), in an anhydrous solvent (e.g., n-butanol or THF).
- Enolate Formation: Slowly add the enolizable ester (the nucleophilic partner) to the base solution at a controlled temperature (often 0 °C or lower) to form the enolate.
- Condensation: Add **dibutyl oxalate** dropwise to the enolate solution while maintaining the temperature.

- **Reaction Monitoring:** Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
- **Quenching and Work-up:** Once the reaction is complete, quench the reaction by carefully adding a proton source (e.g., dilute acid). Extract the product with a suitable organic solvent, wash the organic layer, dry it, and remove the solvent.
- **Purification:** Purify the resulting  $\beta$ -keto ester by distillation or chromatography.



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Generalized Claisen Condensation Workflow.

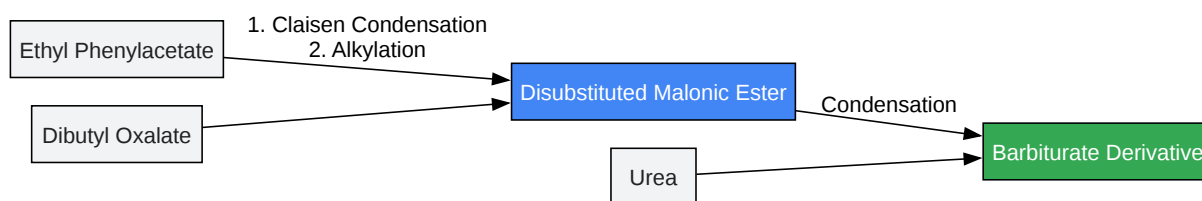
## Intermediate in Barbiturate Synthesis

**Dibutyl oxalate** can serve as a precursor to disubstituted malonic esters, which are key intermediates in the synthesis of barbiturates. The general strategy involves a Claisen condensation followed by alkylation and condensation with urea.

General Synthetic Scheme:

- **Formation of a Phenylmalonate Derivative:** React an ethyl phenylacetate with **dibutyl oxalate** in the presence of a strong base (e.g., sodium ethoxide) to form a phenyloxobutandioate derivative.
- **Decarbonylation:** Heat the product from the previous step to induce decarbonylation, yielding a diethyl phenylmalonate.

- Alkylation: Alkylate the diethyl phenylmalonate using an appropriate alkyl halide and a base to introduce the second substituent at the  $\alpha$ -carbon.
- Condensation with Urea: React the resulting disubstituted malonic ester with urea in the presence of a strong base (e.g., sodium ethoxide) to form the barbiturate ring through a cyclization-condensation reaction.[7]



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Role of **Dibutyl Oxalate** in Barbiturate Synthesis.

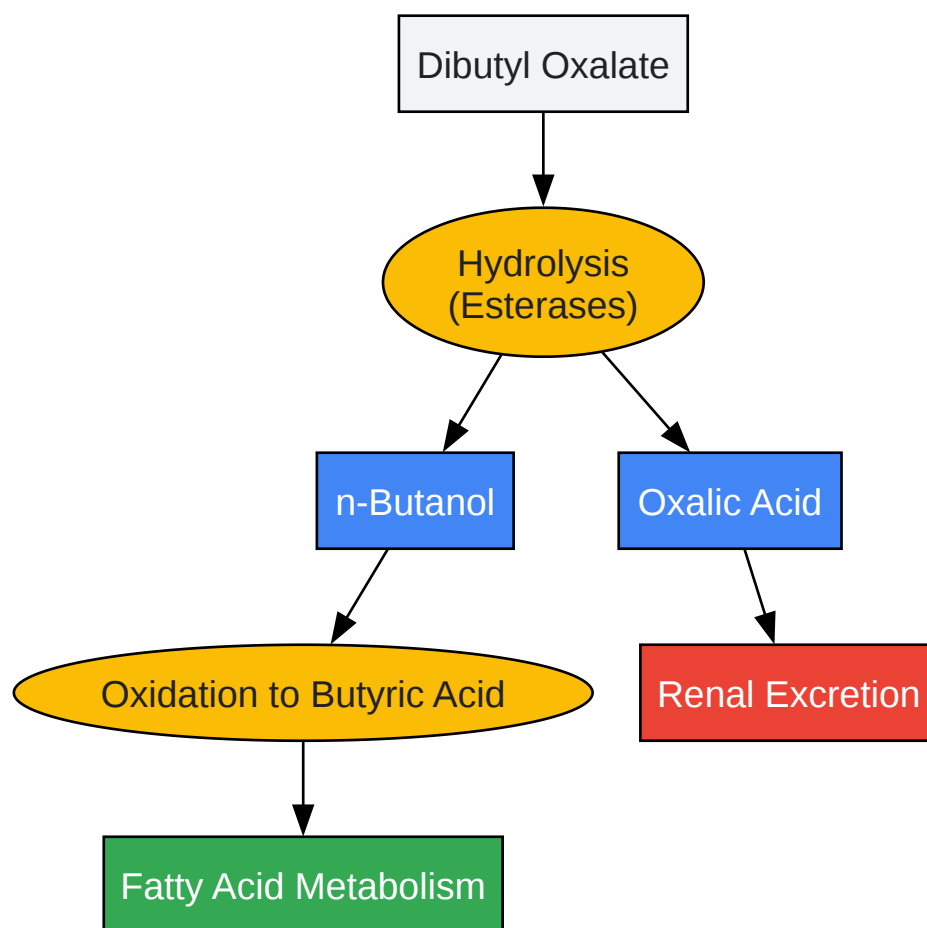
## Metabolic Pathways

Specific metabolic pathways for **dibutyl oxalate** in humans have not been extensively studied. However, based on the metabolism of other simple esters, a likely pathway involves initial hydrolysis by esterases, followed by the metabolism of the resulting oxalic acid and n-butanol.

Proposed Metabolic Fate:

- Hydrolysis: **Dibutyl oxalate** is likely hydrolyzed by esterases in the plasma and liver into two molecules of n-butanol and one molecule of oxalic acid.[8]
- n-Butanol Metabolism: n-Butanol is oxidized to butyraldehyde and then to butyric acid, which can enter the fatty acid metabolism pathway.
- Oxalate Metabolism: Oxalic acid is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[9] In the gut, oxalate can be degraded by certain bacteria.[10]





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Proposed Metabolic Pathway of **Dibutyl Oxalate**.

## Conclusion

**Dibutyl oxalate** is a chemical compound with a well-defined identity and a range of valuable applications. Its utility as a chelating agent, plasticizer, and synthetic intermediate is well-established. This guide has provided a detailed overview of its synonyms, physicochemical properties, and key experimental protocols. The illustrated reaction and metabolic pathways offer a deeper understanding of its chemical behavior. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

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